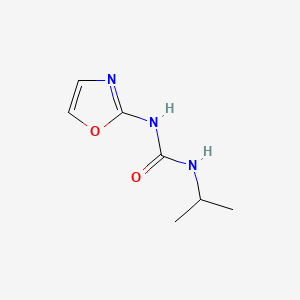
Urea, 1-isopropyl-3-(2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-isopropyl-3-(2-oxazolyl)-: is a compound that belongs to the class of urea derivatives It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-isopropyl-3-(2-oxazolyl)- typically involves the reaction of isopropylamine with oxazole-2-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-isopropyl-3-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the urea moiety, leading to the formation of different reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, urea, 1-isopropyl-3-(2-oxazolyl)- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for organic synthesis .
Biology and Medicine: The oxazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, urea, 1-isopropyl-3-(2-oxazolyl)- can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of urea, 1-isopropyl-3-(2-oxazolyl)- is largely dependent on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety may also play a role in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Urea derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea share the urea moiety but differ in their substituents.
Oxazole derivatives: Compounds like 2-methyl-4,5-diphenyloxazole and 2,4-dimethyloxazole share the oxazole ring but have different substituents
Uniqueness: Urea, 1-isopropyl-3-(2-oxazolyl)- is unique due to the combination of the isopropyl group and the oxazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
35629-46-0 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-2-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-6(11)10-7-8-3-4-12-7/h3-5H,1-2H3,(H2,8,9,10,11) |
Clave InChI |
GSRJCDLPHKEVFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1=NC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



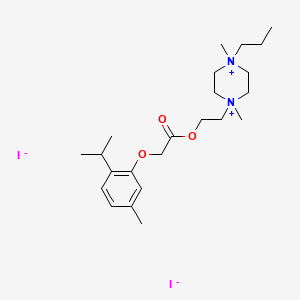
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
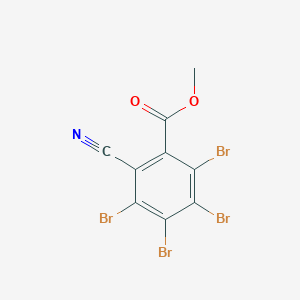
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
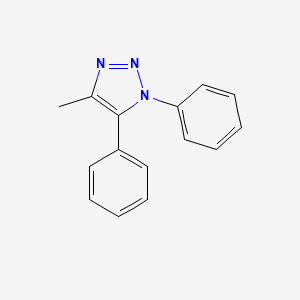
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
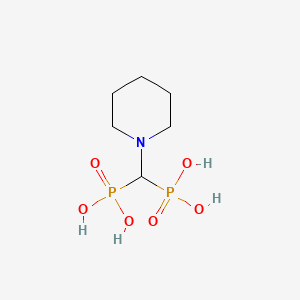
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)


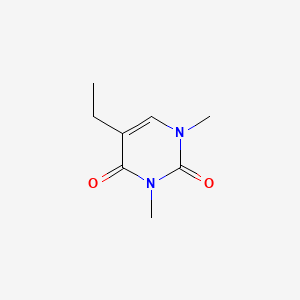
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

